molecular formula C14H17Cl2NO B11171272 (2,6-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone

(2,6-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone

Cat. No.: B11171272
M. Wt: 286.2 g/mol
InChI Key: VDYUXIBSZHLPRP-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone is an organic compound with the molecular formula C14H17Cl2NO. It is known for its unique chemical structure, which includes a dichlorophenyl group and a dimethylpiperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,6-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the piperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H17Cl2NO/c1-9-6-10(2)8-17(7-9)14(18)13-11(15)4-3-5-12(13)16/h3-5,9-10H,6-8H2,1-2H3

InChI Key

VDYUXIBSZHLPRP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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